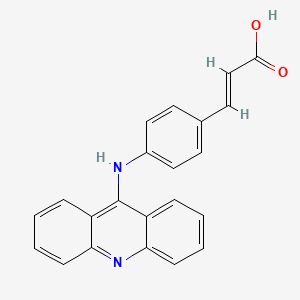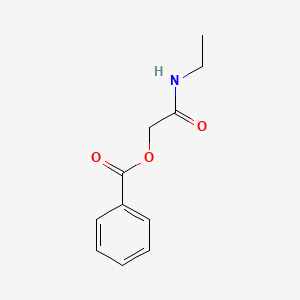
2-(Ethylamino)-2-oxoethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylamino)-2-oxoethyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethylamino group and an oxoethyl group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-oxoethyl benzoate typically involves the esterification of benzoic acid with an appropriate ethylamino compound. One common method involves the reaction of benzoic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and improve the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylamino)-2-oxoethyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoates with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Ethylamino)-2-oxoethyl benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential use as a local anesthetic due to its structural similarity to other anesthetic compounds.
Industry: Utilized in the production of various pharmaceuticals and cosmetic products
Wirkmechanismus
The mechanism of action of 2-(Ethylamino)-2-oxoethyl benzoate involves its interaction with specific molecular targets. In the case of its potential use as a local anesthetic, the compound likely exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals. This mechanism is similar to that of other local anesthetics such as benzocaine and lidocaine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocaine: A well-known local anesthetic with a similar benzoate structure.
Procaine: Another local anesthetic with a similar mechanism of action.
Tetracaine: A potent local anesthetic used in various medical procedures.
Uniqueness
2-(Ethylamino)-2-oxoethyl benzoate is unique due to its specific structural features, which may confer distinct pharmacological properties. Its ethylamino group and oxoethyl moiety differentiate it from other benzoate derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic applications .
Eigenschaften
CAS-Nummer |
64649-57-6 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
[2-(ethylamino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C11H13NO3/c1-2-12-10(13)8-15-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
InChI-Schlüssel |
FPWKJKWOCSENMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)COC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


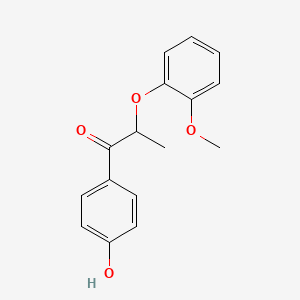

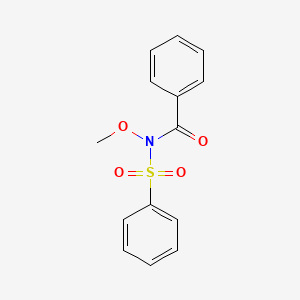
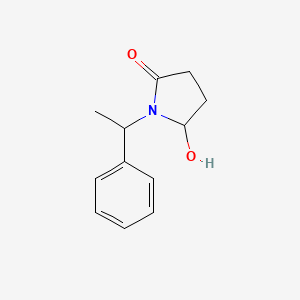
![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)

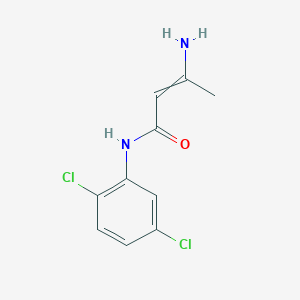
![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
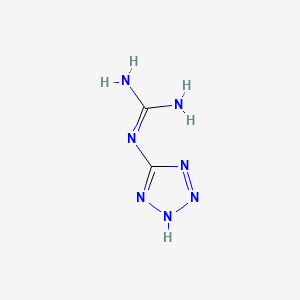
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
